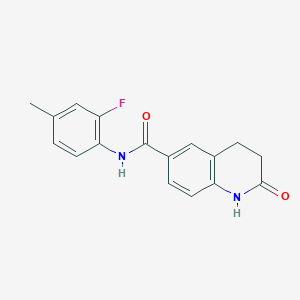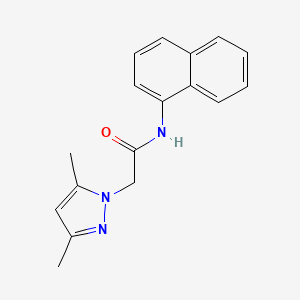
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and biological activities. Quinazolinone has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinazolinone derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. They have also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a wide range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments include their wide range of biological activities and their potential applications in drug discovery. However, there are also some limitations to using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments, including their potential toxicity and the need for further studies to fully understand their mechanism of action.
Direcciones Futuras
There are many future directions for the study of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives. One possible direction is the development of new 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives with improved biological activities and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives to better understand their biological effects. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives could be further studied for their potential applications in drug discovery, particularly for the treatment of cancer and viral infections. Overall, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is a promising compound that has the potential to lead to the development of new drugs with significant therapeutic benefits.
Métodos De Síntesis
The synthesis of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the reaction of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Bischler-Napieralski reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Friedlander synthesis involves the reaction of an ortho-aminoaryl ketone with an aldehyde or ketone to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee.
Aplicaciones Científicas De Investigación
Quinazolinone has been extensively studied for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects. Quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. They have also been shown to inhibit the replication of viruses, such as HIV, hepatitis B, and influenza. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
Propiedades
IUPAC Name |
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17-13-6-2-3-7-14(13)18-16(19-17)12-9-11-5-1-4-8-15(11)21-10-12/h1-9,16,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWMNSMIOCRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)


![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)

![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)



